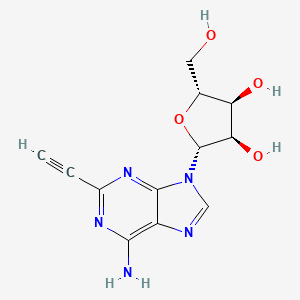

2-Ethynyl adenosine

Descripción

Propiedades

Número CAS |

99044-57-2 |

|---|---|

Fórmula molecular |

C12H13N5O4 |

Peso molecular |

291.26 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1 |

Clave InChI |

ILZDIASZHUIPSA-JJNLEZRASA-N |

SMILES |

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

SMILES isomérico |

C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canónico |

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-Ethynyl Adenosine; 2 Ethynyl Adenosine; 2-Ethynyl-Adenosine; 2-Ethynyl-Ade |

Origen del producto |

United States |

Foundational & Exploratory

Comparative Technical Guide: 2-Ethynyl Adenosine (2-EA) vs. 5-Ethynyl Uridine (5-EU) in RNA Metabolic Labeling

Executive Summary

This guide provides a rigorous technical comparison between 2-Ethynyl Adenosine (2-EA) and 5-Ethynyl Uridine (5-EU) , two bioorthogonal nucleoside analogs used to monitor nascent RNA synthesis.[1][2] While both utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") for detection, they serve distinct mechanistic roles. 5-EU is the industry standard for global transcriptional profiling , whereas 2-EA offers a specialized window into polyadenylation dynamics and adenosine-specific metabolism.

Part 1: Chemical & Mechanistic Foundations

Structural Divergence

The core difference lies in the nucleobase identity, which dictates enzymatic recognition and base-pairing fidelity.

-

5-Ethynyl Uridine (5-EU): A pyrimidine analog where the ethynyl group is attached to the C5 position of the uracil ring. It mimics Uridine (U) and base-pairs with Adenosine (A).

-

This compound (2-EA): A purine analog with the ethynyl modification at the C2 position of the adenine ring.[3][4] It mimics Adenosine (A) and base-pairs with Uridine (U) or Thymidine (T).

Enzymatic Incorporation Pathways

The utility of these analogs is defined by which polymerases accept them as substrates.

| Feature | 5-Ethynyl Uridine (5-EU) | This compound (2-EA) |

| Primary Polymerases | RNA Pol I, II, III | RNA Pol I, II, III |

| Post-Transcriptional | Minimal/None | Poly(A) Polymerase (PAP) |

| Genomic Integration | High risk (via RNR conversion to dEU) | Moderate risk (via RNR conversion to dEA) |

| Primary Application | Global transcription rates (rRNA, mRNA, tRNA) | Poly(A) tail dynamics & mRNA maturation |

Expert Insight: The ability of 2-EA to serve as a substrate for Poly(A) Polymerase (PAP) is its critical differentiator. While 5-EU labels the transcript body during elongation, 2-EA labels both the transcript body and the poly(A) tail added post-transcriptionally. This makes 2-EA uniquely suited for studying mRNA maturation and stability.

Part 2: 5-Ethynyl Uridine (5-EU) – The Global Standard

Mechanism of Action

5-EU is rapidly taken up by cells and phosphorylated to its triphosphate form (5-EUTP). It is then randomly incorporated into nascent RNA chains by RNA polymerases. Its primary advantage is the lack of steric hindrance during transcription, allowing for efficient labeling of total RNA (rRNA, mRNA, snRNA).

Critical Limitations & Toxicity

-

rRNA Inhibition: High concentrations (>1 mM) or long exposure times can inhibit rRNA synthesis, leading to nucleolar stress.

-

DNA Incorporation: Recent studies confirm that 5-EU can be converted to 5-ethynyl-2'-deoxyuridine (EdU) by Ribonucleotide Reductase (RNR), leading to unintended DNA labeling. This is critical in rapidly dividing cells (e.g., Nematostella, Drosophila).

-

RBP Perturbation: 5-EU has been shown to induce nuclear accumulation of TDP-43, potentially confounding studies on RNA-binding proteins.

Part 3: this compound (2-EA) – The Poly(A) Specialist

Mechanism of Action

Like 5-EU, 2-EA is phosphorylated intracellularly. However, its C2-modification allows it to be recognized by Poly(A) Polymerase. This enables the specific labeling of the 3' poly(A) tail of mature mRNAs, a process invisible to 5-EU.

Strategic Applications

-

Poly(A) Tail Flux: Measuring the rate of deadenylation and re-adenylation in cytoplasmic mRNA.

-

Transcriptional vs. Post-Transcriptional: By combining 2-EA with specific inhibitors (e.g., Cordycepin to block polyadenylation), researchers can dissect transcription rates from processing rates.

-

Adenosine Receptor Signaling: 2-alkynyl adenosines are known ligands for Adenosine A2 receptors.[5][6] Users must control for potential G-protein coupled receptor (GPCR) activation, which could alter cellular metabolism during the labeling period.

Part 4: Visualization of Pathways

The following diagram illustrates the parallel metabolic fates of 2-EA and 5-EU, highlighting the unique Poly(A) incorporation pathway for 2-EA.

Caption: Metabolic pathways of 5-EU and 2-EA.[4] Note 2-EA's unique incorporation into Poly(A) tails.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Global RNA Transcription Assay (5-EU)

Objective: Quantify nascent RNA synthesis in adherent mammalian cells.

-

Pulse Labeling:

-

Incubate cells with 1 mM 5-EU in culture medium for 30–60 minutes.

-

Control: Pre-treat a duplicate well with Actinomycin D (5 µg/mL) for 30 mins to inhibit Pol I/II/III. This validates that the signal is transcription-dependent.

-

-

Fixation & Permeabilization:

-

Wash with PBS. Fix with 3.7% Formaldehyde for 15 mins.

-

Permeabilize with 0.5% Triton X-100 in PBS for 15 mins.

-

-

Click Reaction (The Detection Step):

-

Prepare Click Cocktail (fresh):

-

Tris-buffered saline (1x)

-

CuSO4 (2 mM)

-

Azide-Fluorophore (e.g., Azide-488, 10 µM)

-

Sodium Ascorbate (10 mM) – Add last to initiate catalysis.

-

-

Incubate cells for 30 mins in the dark.[7]

-

-

Validation:

-

Signal in ActD-treated cells should be <5% of experimental cells. If high background persists, suspect DNA incorporation (verify with DNase treatment).

-

Protocol B: Poly(A) Tail Synthesis Assay (2-EA)

Objective: Monitor post-transcriptional polyadenylation.

-

Pulse Labeling:

-

Incubate cells with 0.5–1 mM 2-EA for 1–2 hours.

-

Control 1:Cordycepin (3'-deoxyadenosine) treatment. This specifically terminates poly(A) tails. A loss of 2-EA signal relative to 5-EU signal indicates poly(A) specificity.

-

-

Processing:

-

Follow Fixation/Click steps as above.

-

-

Analysis:

-

For specific poly(A) tail length analysis, total RNA must be extracted, biotinylated via Click chemistry, and subjected to streptavidin pull-down followed by RNase T1 digestion (cleaves G residues, leaving poly(A) tracts intact).

-

Part 6: References

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link

-

Curanovic, D., et al. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, 9(11), 671–673. Link

-

Grammel, M., et al. (2012). Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics. ChemBioChem, 13(8), 1112–1115. Link

-

Amiel, A., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis.[1][2][8] bioRxiv. Link

-

Phelps, K. J., et al. (2014). Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA.[9] ACS Chemical Biology, 9(8), 1780-1787.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals | bioRxiv [biorxiv.org]

- 3. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleosides and nucleotides. 103. 2-Alkynyladenosines: a novel class of selective adenosine A2 receptor agonists with potent antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]

- 8. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis | bioRxiv [biorxiv.org]

- 9. Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Quantifying mRNA Dynamics: An In-Depth Technical Overview of 2-Ethynyl Adenosine Labeling

In the intricate dance of gene expression, the transient nature of messenger RNA (mRNA) molecules dictates the cellular proteome and, consequently, its functional state. The ability to accurately measure the synthesis and degradation rates of mRNA, collectively known as mRNA turnover, is paramount for researchers in fundamental biology and drug development. This guide provides a comprehensive technical overview of a powerful chemoselective technique employing 2-ethynyl adenosine (2-EA) for the precise monitoring of mRNA turnover rates. We will delve into the core principles, provide detailed experimental workflows, and discuss the nuances of data analysis, offering a robust framework for scientists at the forefront of RNA biology.

The Principle of the Matter: Why Metabolic Labeling with this compound?

At the heart of this technique lies the principle of metabolic labeling, a non-perturbative method to distinguish newly synthesized RNA from the pre-existing pool. Traditional methods, such as transcriptional inhibition, introduce cellular stress that can confound the interpretation of mRNA decay kinetics. Metabolic labeling with nucleoside analogs that are incorporated into nascent transcripts offers a more elegant and physiologically relevant alternative.

This compound is a cell-permeable analog of adenosine that is recognized by cellular machinery and incorporated into newly transcribed RNA.[1][2] Crucially, 2-EA is utilized by both RNA polymerases during transcription and by poly(A) polymerases during the post-transcriptional addition of the poly(A) tail.[1][3] This dual incorporation provides a comprehensive labeling of the mRNA lifecycle. The key feature of 2-EA is the presence of a terminal alkyne group, a bioorthogonal handle that does not interfere with cellular processes. This alkyne group can be specifically and efficiently tagged with a molecule containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This allows for the selective visualization or enrichment of the nascent RNA population.

Experimental Design: The Pulse-Chase Strategy for Measuring mRNA Decay

To measure mRNA turnover rates, a pulse-chase experimental design is employed. This involves two distinct phases:

-

The Pulse: Cells are incubated with 2-EA for a defined period, allowing for the incorporation of the analog into newly synthesized mRNA. The duration of the pulse is critical and should be optimized based on the expected half-lives of the transcripts of interest. A shorter pulse will capture more rapidly turning over transcripts, while a longer pulse will label a broader range of mRNAs.

-

The Chase: The 2-EA-containing medium is replaced with a medium containing a high concentration of natural, unlabeled adenosine. This "chase" prevents further incorporation of 2-EA, and the fate of the labeled mRNA population can then be tracked over time.

By collecting samples at various time points during the chase phase, the decay of the 2-EA-labeled mRNA can be quantified, allowing for the calculation of transcript-specific half-lives.

Table 1: Key Considerations for Experimental Design

| Parameter | Recommendation | Rationale |

| 2-EA Concentration | 50-200 µM | Concentration should be optimized for the specific cell type to ensure sufficient labeling without inducing cytotoxicity. |

| Pulse Duration | 30 minutes - 4 hours | Shorter times for unstable transcripts, longer for stable ones. Pilot experiments are recommended. |

| Chase Medium | Standard medium + 5-10 mM unlabeled adenosine | A high concentration of the natural nucleoside outcompetes any residual 2-EA. |

| Chase Time Points | 0, 0.5, 1, 2, 4, 8, 12, 24 hours | A range of time points is necessary to accurately model the decay of transcripts with varying stabilities. |

The Workflow: From Cell Culture to Data Acquisition

The successful implementation of a 2-EA pulse-chase experiment requires meticulous attention to detail at each stage of the workflow.

Figure 1: Experimental workflow for monitoring mRNA turnover using this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework that should be optimized for specific cell types and experimental goals.

Materials:

-

This compound (2-EA)

-

Cell culture medium and supplements

-

Unlabeled adenosine

-

RNA isolation kit (e.g., TRIzol-based or column-based)

-

Click chemistry reagents:

-

Biotin-azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

-

Sodium ascorbate

-

-

Streptavidin-coated magnetic beads

-

Buffers for washing and elution

-

RNA quantification reagents (e.g., Qubit)

-

Reagents for RNA sequencing library preparation

Procedure:

-

Cell Culture and Labeling (Pulse-Chase): a. Plate cells to achieve 70-80% confluency at the time of the experiment. b. Pulse: Aspirate the culture medium and replace it with fresh medium containing the optimized concentration of 2-EA. Incubate for the desired pulse duration. c. Chase: At the end of the pulse, aspirate the 2-EA containing medium. Wash the cells once with pre-warmed PBS. Add fresh, pre-warmed medium containing a high concentration of unlabeled adenosine (e.g., 5 mM). This is time point zero (t=0) of the chase. d. Sample Collection: At each designated time point during the chase, harvest the cells and proceed immediately to RNA isolation or snap-freeze the cell pellets for later processing.

-

Total RNA Isolation: a. Isolate total RNA from the cell pellets using a method of choice, ensuring high quality and integrity of the RNA. b. Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer).

-

Click Chemistry Reaction: a. In a sterile, RNase-free tube, combine the total RNA (typically 1-10 µg) with biotin-azide. b. Prepare the click chemistry reaction mix by pre-mixing CuSO₄ and a copper ligand like THPTA. c. Add the CuSO₄/ligand mix to the RNA/azide solution, followed by freshly prepared sodium ascorbate to catalyze the reaction. d. Incubate the reaction at room temperature for 30-60 minutes.

-

Purification of Labeled RNA: a. Purify the biotinylated RNA from the click chemistry reaction components, for example, by ethanol precipitation. b. Resuspend the RNA pellet in an appropriate buffer. c. Add streptavidin-coated magnetic beads to the RNA solution and incubate to allow binding of the biotinylated RNA. d. Use a magnetic stand to separate the beads (with bound labeled RNA) from the supernatant (containing unlabeled, pre-existing RNA). e. Wash the beads several times to remove non-specifically bound RNA. f. Elute the labeled RNA from the beads.

-

Downstream Analysis: a. Quantify the eluted, labeled RNA. b. Prepare RNA sequencing libraries from the labeled RNA fractions from each time point. c. Perform high-throughput sequencing.

Data Analysis: From Raw Reads to mRNA Half-Lives

The analysis of the sequencing data from a 2-EA pulse-chase experiment is a multi-step process that requires careful consideration of normalization and modeling.

Figure 2: Bioinformatic workflow for analyzing 2-EA pulse-chase sequencing data.

Key Steps in the Bioinformatic Pipeline

-

Quality Control and Read Alignment: Raw sequencing reads should be assessed for quality and trimmed to remove adapters and low-quality bases. The cleaned reads are then aligned to a reference genome.

-

Quantification: The number of reads mapping to each gene is counted to generate a raw expression matrix.

-

Normalization: This is a critical step to ensure accurate comparison of gene expression levels across different time points. A common approach is to normalize the read counts to the total number of mapped reads in each library (e.g., Transcripts Per Million - TPM).[6] Spike-in controls can also be used for more robust normalization.

-

Modeling mRNA Decay: The decay of each mRNA transcript is typically modeled as a first-order process. The normalized abundance of a labeled transcript at each chase time point is fitted to an exponential decay curve:

A(t) = A₀ * e^(-kt)

Where:

-

A(t) is the abundance of the labeled mRNA at time t.

-

A₀ is the initial abundance of the labeled mRNA at the beginning of the chase (t=0).

-

k is the decay rate constant.

-

-

Calculating mRNA Half-Life: Once the decay rate constant (k) is determined for each transcript, the half-life (t₁/₂) can be calculated using the following equation:

t₁/₂ = ln(2) / k

Specialized bioinformatics packages, such as pulseR, are available to facilitate the modeling of RNA turnover from metabolic labeling experiments.[7]

Scientific Integrity and Self-Validation

The trustworthiness of the data generated using this technique relies on a series of internal controls and validation steps.

-

Confirmation of 2-EA Incorporation: The incorporation of 2-EA into RNA can be validated by performing a click reaction with a fluorescent azide and visualizing the labeled RNA on a gel. Treatment with transcription inhibitors like actinomycin D or polyadenylation inhibitors like cordycepin can be used to confirm that 2-EA is incorporated during these processes.[2]

-

RNase Treatment Control: Treatment of labeled RNA with RNase should abolish the signal, confirming that the label is indeed in RNA. To specifically confirm incorporation into the poly(A) tail, treatment with RNase H in the presence of an oligo(dT) primer can be performed.[2]

-

Comparison with Orthogonal Methods: The calculated mRNA half-lives should be validated by comparing them to data obtained from other methods, such as transcriptional inhibition or labeling with a different analog like 4-thiouridine (4sU). While absolute half-life values may differ between methods, the relative ranking of transcript stabilities should be consistent.[8]

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - Suboptimal 2-EA concentration- Poor cell health- Inefficient click reaction | - Titrate 2-EA concentration- Ensure healthy, actively dividing cells- Optimize click chemistry conditions (reagent concentrations, incubation time) |

| High Background | - Non-specific binding to beads- Incomplete chase | - Increase stringency of bead washing steps- Ensure a high concentration of unlabeled adenosine in the chase medium |

| Variable Results | - Inconsistent cell culture conditions- Variations in RNA isolation or library preparation | - Standardize all experimental procedures- Include biological and technical replicates |

Conclusion and Future Perspectives

The use of this compound for metabolic labeling of RNA provides a powerful and versatile tool for the quantitative analysis of mRNA turnover. Its ability to be incorporated both transcriptionally and post-transcriptionally offers a comprehensive view of mRNA dynamics. By combining this chemical biology approach with high-throughput sequencing and robust bioinformatic analysis, researchers can gain unprecedented insights into the regulation of gene expression in various biological contexts, from basic cellular processes to disease pathogenesis. As our understanding of the complexities of RNA metabolism continues to grow, techniques like 2-EA labeling will undoubtedly play a pivotal role in unraveling the intricate mechanisms that govern the life and death of a messenger.

References

-

Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]

- Presnyak, V., Alhusaini, N., Chen, Y. H., Martin, S., Morris, J., Kline, N., ... & Coller, J. (2015). Codon optimality is a major determinant of mRNA stability. Cell, 160(6), 1111-1124.

- Uvarovskii, A., & Dieterich, C. (2017). pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments.

- Wagner, G. P., Kin, K., & Lynch, V. J. (2012). Measurement of mRNA abundance using RNA-seq data: RPKM measure is inconsistent among samples. Theory in biosciences, 131(4), 281-285.

- Zhao, Y., Ye, Z., & Stanton, R. (2020).

- Paredes, E., & Das, S. R. (2011). Click chemistry for rapid labeling and ligation of RNA. ChemBioChem, 12(1), 125-131.

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.

- Dölken, L. (2013). SLAM-seq: determining mRNA stability and transcription dynamics.

- Curanovic, D., Cohen, M., Singh, I., & Jaffrey, S. R. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly (A) trap.

- Rädle, B., Rutkowski, A. J., Ruzsics, Z., Friedel, C. C., Koszinowski, U. H., & Dölken, L. (2013). Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. Journal of visualized experiments: JoVE, (80), e50195.

- Eisen, T. J., & Eichhorn, P. J. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Biochemistry, 59(4), 486-496.

- Kjosavik, M. A., Downham, K. L. P., Styfhals, R., & Garschall, K. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU)

- Gohlke, C., Murchie, A. I. H., Lilley, D. M. J., & Clegg, R. M. (1994). Kinking of DNA and RNA helices by bulged nucleotides observed by fluorescence resonance energy transfer. Proceedings of the National Academy of Sciences, 91(24), 11660-11664.

-

Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

- Chen, C. Y. A., & Shyu, A. B. (1995). AU-rich elements: characterization and importance in mRNA degradation. Trends in biochemical sciences, 20(11), 465-470.

- Schwanhäusser, B., Busse, D., Li, N., Dittmar, G., Schuchhardt, J., Wolf, J., ... & Selbach, M. (2011). Global quantification of mammalian gene expression control.

- Battich, N., Stoeger, T., & Pelkmans, L. (2015). Image-based transcriptomics in thousands of single human cells at single-molecule resolution.

- Grammel, M., & Hang, H. C. (2013). Chemical reporters for metabolic labeling of proteins. Current opinion in chemical biology, 17(5), 725-731.

- Herzog, V. A., Reichholf, B., Neumann, T., Rescheneder, P., Bhat, P., Burkard, T. R., ... & Ameres, S. L. (2017). Thiol-linked alkylation of RNA to assess expression dynamics.

- Hsieh, Y. C., Chen, Y. C., & Hung, K. Y. (2020). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical reviews, 121(13), 7339-7422.

- Bensaude, O. (2011). Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? Transcription, 2(3), 103-108.

- Sun, M., Gadaria, N., & Wilusz, C. J. (2012).

- Haimovich, G., Medina, D. A., Causse, S. Z., Garber, M., & Ingolia, N. T. (2013). Gene expression is circular: factors for mRNA degradation are recruited through the 5′ and 3′ ends. Cell, 153(5), 1000-1011.

- Harrold, S., Genovese, C., Kobrin, B., Morrison, S. L., & Milcarek, C. (1991). A comparison of apparent mRNA half-life using kinetic labeling techniques vs decay following administration of transcriptional inhibitors. Analytical biochemistry, 198(1), 19-29.

- Łabno, A., Warkocki, Z., Kuliński, T., Krawczyk, P. S., Bijata, K., & Dziembowski, A. (2016). The human RNA exosome-associated protein C1D is required for the 3′ processing of the 5.8 S rRNA. Nucleic acids research, 44(12), 5847-5860.

Sources

- 1. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 6. bigomics.ch [bigomics.ch]

- 7. pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

Methodological & Application

Application Notes & Protocols: Visualizing Nascent RNA Synthesis with 2-Ethynyladenosine Pulse-Chase Experiments

For: Researchers, scientists, and drug development professionals engaged in the study of RNA dynamics.

I. Foundational Principles: Capturing the Dynamics of the Transcriptome

The static abundance of RNA transcripts often belies the dynamic nature of gene expression. To truly understand cellular regulation, one must dissect the kinetics of RNA synthesis, processing, and decay. Pulse-chase experiments provide a powerful lens to visualize these processes.[1][2] In this methodology, cells are first "pulsed" with a modified nucleoside, which is incorporated into newly synthesized RNA.[1] This is followed by a "chase" with an excess of the natural, unmodified nucleoside, allowing for the tracking of the labeled RNA cohort over time.[1][3]

2-Ethynyladenosine (2-EA) has emerged as a robust tool for these assays. This adenosine analog contains a terminal alkyne group, a bio-orthogonal handle that does not interfere with cellular processes.[4] Being cell-permeable, 2-EA is readily taken up by cells and incorporated into nascent RNA transcripts by RNA polymerases I, II, and III, as well as post-transcriptionally by poly(A) polymerases.[2][5][6] This dual incorporation mechanism makes 2-EA particularly valuable for studying both transcription and polyadenylation dynamics.[4]

The incorporated alkyne group can then be specifically and covalently labeled with an azide-containing fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[7] This highly efficient and specific reaction enables the visualization and quantification of newly synthesized RNA.[7]

II. Strategic Experimental Design: Causality and Controls

A well-designed 2-EA pulse-chase experiment is a self-validating system. The choices made at each step are critical for generating reliable and interpretable data.

A. Optimizing 2-EA Labeling:

The concentration and duration of the 2-EA pulse are critical parameters that must be empirically determined for each cell type and experimental condition.

-

Rationale: Insufficient labeling will result in a low signal-to-noise ratio, while excessive concentrations or prolonged exposure can lead to cytotoxicity.[8] It is crucial to find a balance that allows for robust detection without perturbing normal cellular physiology.

-

Recommendation: Perform a dose-response and time-course experiment to identify the optimal 2-EA concentration and pulse duration. Assess cell viability using a standard assay (e.g., Trypan Blue exclusion or a commercial cytotoxicity assay kit).

B. The Chase: Diluting the Labeled Pool:

The chase phase is initiated by replacing the 2-EA-containing medium with medium containing a high concentration of unlabeled adenosine.

-

Rationale: The excess of natural adenosine competitively inhibits the incorporation of any remaining intracellular 2-EA, effectively stopping the labeling of new transcripts. This allows the fate of the "pulsed" RNA population to be tracked over subsequent time points.

-

Recommendation: Use a 10 to 100-fold molar excess of unlabeled adenosine relative to the 2-EA concentration used in the pulse.

C. Essential Controls for Data Integrity:

| Control Type | Purpose | Experimental Setup | Expected Outcome |

| No 2-EA Pulse | To assess background fluorescence and non-specific staining. | Cells are subjected to the entire protocol, including the chase and click reaction, but without the initial 2-EA pulse. | Minimal to no fluorescence should be detected. |

| Transcription Inhibition | To confirm that 2-EA is incorporated during active transcription. | Cells are pre-treated with a transcription inhibitor (e.g., Actinomycin D) prior to and during the 2-EA pulse. | A significant reduction in the fluorescence signal is expected. |

| Polyadenylation Inhibition | To specifically investigate the contribution of poly(A) tailing to the 2-EA signal. | Cells are treated with a polyadenylation inhibitor (e.g., Cordycepin) prior to and during the 2-EA pulse.[4] | A reduction in the cytoplasmic signal may be observed, particularly if studying polyadenylation dynamics. |

| No Click Reaction | To ensure that the observed signal is dependent on the click chemistry reaction. | Labeled cells are processed for imaging, but the click reaction components (copper catalyst, ligand, and azide probe) are omitted. | No fluorescence signal should be observed. |

III. Visualizing the Workflow: From Labeling to Analysis

The following diagram outlines the key stages of a 2-EA pulse-chase experiment.

Caption: Workflow of the 2-EA pulse-chase experiment.

IV. Detailed Protocols: A Step-by-Step Guide

A. Protocol 1: Cell Culture and 2-EA Pulse-Chase

-

Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips in a multi-well plate) at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.

-

Pulse: Aspirate the culture medium and replace it with fresh, pre-warmed medium containing the pre-determined optimal concentration of 2-EA. Incubate for the desired pulse duration (e.g., 1-4 hours).

-

Chase:

-

Aspirate the 2-EA-containing medium.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual 2-EA.

-

Add fresh, pre-warmed culture medium containing a high concentration of unlabeled adenosine.

-

Incubate for the desired chase period(s) (e.g., 0, 2, 4, 8 hours).

-

B. Protocol 2: Cell Fixation and Permeabilization

-

Rationale: Fixation preserves cellular morphology, while permeabilization allows the click chemistry reagents to access the intracellular RNA.[9][10] The choice of fixation and permeabilization agents can impact antigen preservation and should be optimized.[11]

-

Fixation:

-

Aspirate the chase medium and wash the cells once with PBS.

-

Add 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[11]

-

Aspirate the fixative and wash the cells three times with PBS.

-

-

Permeabilization:

-

Add 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[9]

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

C. Protocol 3: Click Chemistry Reaction

-

Caution: The copper(I) catalyst used in the click reaction can be cytotoxic.[7] While this is less of a concern in fixed cells, it is crucial to use a copper-protecting ligand to improve reaction efficiency and minimize potential damage to cellular components.

-

Prepare the Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes provided are for a single well of a 24-well plate.

| Component | Stock Concentration | Volume per Well | Final Concentration |

| Fluorescent Azide Probe | 1 mM | 0.5 µL | 1 µM |

| Copper(II) Sulfate (CuSO₄) | 100 mM | 1 µL | 200 µM |

| Copper-Protecting Ligand (e.g., THPTA) | 50 mM | 2 µL | 200 µM |

| Sodium Ascorbate | 500 mM (freshly prepared) | 1 µL | 1 mM |

| PBS | - | 495.5 µL | - |

-

Reaction Incubation:

-

Add the click reaction cocktail to each well.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the click reaction cocktail.

-

Wash the cells three times with PBS containing 0.05% Tween-20.

-

Perform a final wash with PBS.

-

D. Protocol 4: Imaging and Data Analysis

-

Counterstaining (Optional): If desired, counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst) by incubating for 5-10 minutes at room temperature, followed by washing with PBS.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Acquire images using a fluorescence microscope or a confocal microscope equipped with the appropriate filter sets for the chosen fluorescent probe and counterstain.[12]

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the labeled RNA.

-

Define regions of interest (ROIs), such as the nucleus and cytoplasm, to measure the subcellular distribution of the newly synthesized RNA.

-

For pulse-chase experiments, plot the mean fluorescence intensity at each chase time point to determine the decay kinetics of the labeled RNA population.

-

V. Interpreting the Data: A Mechanistic Perspective

The spatial and temporal patterns of 2-EA incorporation provide insights into the life cycle of RNA.

-

Pulse Phase: During a short pulse, the 2-EA signal will be predominantly nuclear, reflecting ongoing transcription.

-

Chase Phase: As the chase progresses, the labeled RNA will be processed and exported to the cytoplasm. A decrease in the nuclear signal and a corresponding increase, followed by a gradual decrease, in the cytoplasmic signal can be observed. The rate of signal decay can be used to estimate the half-life of the labeled RNA population.

Caption: The cellular journey of a 2-EA labeled transcript.

VI. Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Inefficient 2-EA incorporation.- Ineffective click reaction.- Low transcription rate in the chosen cell type. | - Optimize 2-EA concentration and pulse duration.- Prepare fresh click reaction components, especially sodium ascorbate.- Use a positive control cell line with a known high transcription rate. |

| High Background | - Non-specific binding of the fluorescent probe.- Autofluorescence of cells or medium. | - Increase the number and duration of wash steps.- Include a "no 2-EA pulse" control.- Use a mounting medium with an anti-fade reagent. |

| Cell Death/Morphological Changes | - 2-EA cytotoxicity.- Harsh fixation/permeabilization conditions. | - Perform a toxicity assay to determine the optimal 2-EA concentration.- Reduce the concentration or incubation time of the fixative and permeabilizing agents. |

VII. References

-

Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides. Retrieved from [Link]

-

Marzluff, W. F., & Umuhire Juru, A. (2018). On the optimal design of metabolic RNA labeling experiments. PLoS computational biology, 14(3), e1006025.

-

Herzog, V. A., Reichholf, B., Neumann, T., Rescheneder, P., Bhat, P., Burkard, T. R., ... & Ameres, S. L. (2017). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. Nature protocols, 12(7), 1347-1365.

-

Su, Y., Giambruno, R., & Spitale, R. C. (2018). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of chemical research, 51(10), 2539–2548.

-

Ramil, M. V., Lin, Q., & Lahiri, S. (2013). Global profiling of stimulus-induced polyadenylation in cells using a poly (A) trap. Angewandte Chemie International Edition, 52(40), 10633-10637.

-

JoVE. (2022, July 1). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. [Video]. YouTube. [Link]

-

Jena Bioscience. (n.d.). RNA synthesis monitoring. Retrieved from [Link]

-

Reyes, M. X., & Siddiqui, A. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100741.

-

Lugowski, A., Nicholson, B., & Rissland, O. S. (2018). Determining mRNA half-lives on a transcriptome-wide scale. Methods, 137, 90-98.

-

Cuomo, A. S., Geeleher, P., & Rinn, J. L. (2020). Transcription factor enrichment analysis (TFEA): Quantifying the activity of hundreds of transcription factors from a single experiment. Bioinformatics, 36(10), 3141-3150.

-

Bio-Rad. (n.d.). Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF). Retrieved from [Link]

-

Uvarovskii, A., & Dieterich, C. (2017). pulseR: Versatile computational analysis of RNA turnover from metabolic labeling experiments. Bioinformatics, 33(16), 2573-2574.

-

Tsunoda, M., et al. (2017). 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway. Scientific Reports, 7(1), 6523.

-

Amblard, F., Cho, J. H., & Schinazi, R. F. (2015). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical reviews, 115(13), 6046–6098.

-

Käppel, C., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv.

-

ResearchGate. (n.d.). Cytotoxicity results for all prepared nucleosides with 2'-deoxycytidine and decitabine as controls, tested on HeLa cells over 48 hours. Retrieved from [Link]

-

FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]

-

Stanislas, T., et al. (2009). Quantitative Proteomics Reveals a Dynamic Association of Proteins to Detergent-resistant Membranes upon Elicitor Signaling in Tobacco. Molecular & Cellular Proteomics, 8(7), 1691-1707.

-

Stokoe, E. (2018). Transcription for Conversation Analysis. Oxford Research Encyclopedia of Communication.

-

Zinshteyn, B., & Nishikura, K. (2009). Adenosine-to-inosine RNA editing. Wiley interdisciplinary reviews. Systems biology and medicine, 1(2), 202–209.

-

Sawant, A. A., et al. (2016). Imaging Newly Transcribed RNA in Cells by Using a Clickable Azide-Modified UTP Analog. ChemBioChem, 17(16), 1549-1553.

-

Shomu's Biology. (2013, November 30). RNA editing: adenosine to inosine. [Video]. YouTube. [Link]

-

University Transcriptions. (n.d.). Jefferson Transcription System - A guide to the symbols. Retrieved from [Link]

-

Kiessling, R., et al. (1975). Natural cytotoxic reactivity of mouse lymphoid cells against syngeneic and allogeneic tumors. II. Characterization of effector cells. International journal of cancer, 15(6), 933–940.

-

Käppel, C., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv.

-

Wolniak, S. M. (1995). Overview of Cell Fixation and Permeabilization. In Immunocytochemical Methods for Plant Scientists (pp. 1-15). Springer, Berlin, Heidelberg.

-

Ren, X., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical biochemistry, 434(1), 103–109.

-

Nikander, P. (2018). Transcription and Qualitative Methods: Implications for Third Sector Research. Voluntas: International Journal of Voluntary and Nonprofit Organizations, 29(5), 1099-1108.

-

Zinshteyn, B., & Nishikura, K. (2009). Adenosine-to-inosine RNA editing. Wiley interdisciplinary reviews. Systems biology and medicine, 1(2), 202–209.

-

Kim, I., et al. (2017). Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. Journal of biomolecular NMR, 68(3), 165–175.

-

Golan, M., & Hendler, T. (2016). Degradation Parameters from Pulse-Chase Experiments. PLoS computational biology, 12(5), e1004889.

-

The University of Sheffield. (n.d.). How is Conversation Analysis studied?. Retrieved from [Link]

Sources

- 1. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 6. 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides - Jena Bioscience [jenabioscience.com]

- 7. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 8. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. researchgate.net [researchgate.net]

how to dissolve 2-ethynyl adenosine for stock solution

Application Notes & Protocols

Topic: Preparation of 2-Ethynyl Adenosine Stock Solutions for Metabolic Labeling

Audience: Researchers, scientists, and drug development professionals.

Guide to the Preparation and Handling of this compound Stock Solutions

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the solubilization, handling, and storage of this compound (2-EA), a critical reagent for monitoring nascent mRNA synthesis and protein AMPylation.[1][2] As a cell-permeable adenosine analog, 2-EA is metabolically incorporated into newly transcribed RNA.[3] The terminal alkyne group serves as a chemical handle for subsequent bioorthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or 'click chemistry', enabling the detection and analysis of these transcripts.[2] The integrity and concentration of the 2-EA stock solution are paramount to the reproducibility and success of these sensitive assays. This guide outlines validated protocols for preparing high-concentration stocks in organic solvents and ready-to-use aqueous solutions, supported by physicochemical data and stability considerations.

Physicochemical Properties and Reagent Characterization

A thorough understanding of the reagent's properties is the foundation of a reliable protocol. This compound is typically supplied as a white to off-white solid powder.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃N₅O₄ | [4][5] |

| Molecular Weight | 291.26 g/mol | [4][5] |

| Purity (Typical) | ≥95-98% (HPLC) | [2][6] |

| Appearance | White to off-white solid | [2] |

| Storage (Solid) | -20°C for long-term storage | [1][5] |

The Science of Solubilization: Choosing the Right Solvent

The choice of solvent is the most critical decision in preparing a stock solution. The goal is to create a stable, high-concentration stock that can be easily diluted to a working concentration without precipitating the compound or introducing artifacts into the biological system.

-

Expertise-Driven Rationale: this compound's structure, containing both polar (ribose hydroxyls, amine) and non-polar (purine ring, ethynyl group) moieties, grants it solubility in a range of solvents.

-

Organic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration, long-term stocks. Its strong dipolar nature effectively solvates a wide range of compounds. For cellular applications, it is crucial to remember that DMSO can have physiological effects, so the final concentration in the culture medium must be kept to a minimum (typically <0.5%).[7]

-

Aqueous Buffers (PBS): Direct solubilization in aqueous buffers like Phosphate-Buffered Saline (PBS) is possible and can be advantageous for experiments sensitive to organic solvents.[2][5] However, the solubility in aqueous solutions is significantly lower, and their stability is reduced. Aqueous solutions of the related compound adenosine are not recommended for storage for more than one day.[7] Therefore, aqueous stocks should be prepared fresh before each experiment.

-

Experimental Workflow for 2-EA Stock Preparation and Application

The overall process, from reagent to final detection, requires careful preparation and execution. The following diagram illustrates the logical flow.

Sources

- 1. medkoo.com [medkoo.com]

- 2. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. 2-Ethynyl-adenosine, Alkyne-containing Ribo-nucleosides - Jena Bioscience [jenabioscience.com]

- 6. This compound Supplier | CAS 99044-57-2| AOBIOUS [aobious.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Visualizing the Dynamic Transcriptome: A Guide to Fluorescence Microscopy of 2-Ethynyl Adenosine Labeled RNA

Authored by: Senior Application Scientist, Bio-imaging Division

Introduction: Unveiling the Nascent Transcriptome

The ability to visualize newly synthesized RNA within the intricate architecture of a cell is paramount to understanding the dynamics of gene expression. Metabolic labeling of nascent RNA with bioorthogonal nucleoside analogs has emerged as a powerful technique for spatiotemporal tracking of transcription, RNA processing, and localization.[1] This guide provides a comprehensive overview and detailed protocols for the use of 2-ethynyl adenosine (2-EA), a versatile adenosine analog, for the fluorescent labeling and microscopic imaging of newly transcribed RNA. By exploiting the cell's natural metabolic pathways, 2-EA is incorporated into RNA, and its terminal alkyne group serves as a handle for covalent attachment of a fluorescent probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This method offers a robust and highly specific means to illuminate the dynamic world of RNA within fixed cells.

This application note is designed for researchers, scientists, and drug development professionals seeking to implement this powerful imaging technique. We will delve into the scientific principles, provide step-by-step protocols for cell culture, labeling, fixation, fluorescent tagging, and imaging, and offer insights into data interpretation and troubleshooting.

The Scientific Principle: A Two-Step Journey to Illumination

The fluorescence imaging of 2-EA labeled RNA is a two-stage process that leverages cellular metabolism and bioorthogonal chemistry.

-

Metabolic Incorporation of this compound: 2-EA is a cell-permeable adenosine analog that contains a terminal alkyne group.[3] Once introduced to cell culture media, it is taken up by cells and converted into its triphosphate form by cellular kinases. This modified nucleotide is then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts in place of adenosine.[3] A key advantage of 2-EA is its dual incorporation during both transcription and polyadenylation, offering a comprehensive view of new RNA synthesis.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction: The ethynyl group on the incorporated 2-EA serves as a bioorthogonal chemical handle. This means it is chemically inert within the biological system but can react specifically and efficiently with a partner molecule.[2] In this case, the partner is a fluorescent dye that has been chemically modified with an azide group. The "click" reaction, a copper(I)-catalyzed cycloaddition, forms a stable triazole linkage between the alkyne on the RNA and the azide on the fluorophore.[1][2] This highly specific and efficient reaction ensures that the fluorescent signal is localized exclusively to the newly synthesized RNA.

Figure 1: Experimental workflow for 2-EA labeling and imaging.

Comparison with Other Metabolic RNA Labeling Reagents

While 2-EA is a powerful tool, it is important to understand its characteristics in the context of other commonly used metabolic labeling reagents.

| Feature | This compound (2-EA) | 5-Ethynyl Uridine (5-EU) | 4-Thiouridine (4sU) |

| Incorporation | Adenosine analog | Uridine analog | Uridine analog |

| Detection | CuAAC ("Click" Chemistry) | CuAAC ("Click" Chemistry) | Thiol-specific biotinylation & streptavidin enrichment |

| Advantages | Labels both transcription and polyadenylation. | Well-established with many commercial kits available.[4] | Allows for covalent capture and sequencing (SLAM-seq). |

| Considerations | Potential for cytotoxicity at high concentrations or long incubations.[5][6] May show low specificity for RNA in some organisms.[1][7][8] | Can be incorporated into DNA in some cell types/organisms.[1] | Indirect detection for imaging; requires antibody staining. |

| Imaging | Direct fluorescence imaging | Direct fluorescence imaging | Indirect fluorescence imaging |

Detailed Protocols

The following protocols are provided as a starting point for imaging 2-EA labeled RNA in cultured mammalian cells, using HeLa cells as an example. Optimization of incubation times, reagent concentrations, and imaging parameters is highly recommended for each specific cell line and experimental setup.

Materials and Reagents

-

Cell Culture:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass coverslips (18 mm)

-

-

RNA Labeling:

-

This compound (2-EA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

-

Fixation and Permeabilization:

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton™ X-100, 0.5% in PBS

-

-

Click Chemistry Reaction:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

-

Copper (II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) (optional, copper ligand)

-

-

Staining and Mounting:

-

DAPI or Hoechst 33342 for nuclear counterstain

-

Mounting medium (e.g., ProLong™ Gold Antifade Mountant)

-

Protocol 1: Cell Culture and 2-EA Labeling

-

Cell Seeding:

-

Sterilize glass coverslips by autoclaving or ethanol washing and place them in a 12-well plate.[9]

-

Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency at the time of labeling.

-

Incubate cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Preparation of 2-EA Stock Solution:

-

Prepare a 100 mM stock solution of 2-EA in anhydrous DMSO.

-

Vortex to dissolve completely. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Metabolic Labeling of RNA:

-

Warm the cell culture medium to 37°C.

-

Dilute the 100 mM 2-EA stock solution directly into the pre-warmed medium to a final concentration of 0.1-1 mM. A starting concentration of 0.5 mM is recommended for initial experiments.[1]

-

Remove the old medium from the cells and replace it with the 2-EA containing medium.

-

Incubate for the desired labeling period (e.g., 1-4 hours). The optimal labeling time will depend on the experimental goals and the transcription rate of the cells. Shorter pulse times (e.g., 30 minutes) can be used to label very newly synthesized RNA.[2]

-

Scientific Rationale: The concentration and duration of 2-EA exposure should be optimized to achieve sufficient signal without inducing cytotoxicity.[5][6] High concentrations or prolonged exposure to adenosine analogs can interfere with cellular processes.

-

Protocol 2: Cell Fixation and Permeabilization

-

Fixation:

-

After the labeling incubation, aspirate the 2-EA containing medium.

-

Gently wash the cells twice with 1 mL of pre-warmed PBS.

-

Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[10]

-

Scientific Rationale: Fixation cross-links cellular components, preserving cell morphology and immobilizing the labeled RNA. PFA is a common fixative that preserves RNA integrity well for in situ hybridization techniques.[11][12]

-

-

Permeabilization:

-

Aspirate the PFA solution and wash the cells three times with 1 mL of PBS for 5 minutes each.

-

Add 1 mL of 0.5% Triton™ X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.

-

Scientific Rationale: Permeabilization creates pores in the cell membranes, allowing the click chemistry reagents to access the incorporated 2-EA within the RNA. The concentration and type of detergent should be chosen carefully to ensure adequate permeabilization without disrupting cellular structures.

-

-

Washing:

-

Aspirate the permeabilization solution and wash the cells three times with 1 mL of PBS.

-

Protocol 3: Click Chemistry Reaction for Fluorescence Tagging

This protocol is adapted from the Thermo Fisher Scientific Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit protocol.[4]

-

Prepare the Click Reaction Cocktail:

-

Important: Prepare the cocktail immediately before use as the Cu(I) catalyst is unstable.

-

For each coverslip, prepare the following reaction cocktail in a microcentrifuge tube. The volumes can be scaled as needed.

-

| Component | Stock Concentration | Volume per reaction (µL) | Final Concentration |

| PBS | 1X | 439 | 1X |

| Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide) | 10 mM in DMSO | 1 | 20 µM |

| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 5 | 1 mM |

| Sodium Ascorbate | 500 mM in H₂O (freshly prepared) | 5 | 5 mM |

-

Click Reaction:

-

Aspirate the PBS from the wells.

-

Add 500 µL of the click reaction cocktail to each coverslip.

-

Incubate for 30 minutes at room temperature, protected from light.[4]

-

-

Washing:

-

Aspirate the reaction cocktail and wash the cells once with 1 mL of PBS.

-

Protocol 4: Co-staining with Antibodies (Optional)

This technique can be combined with immunofluorescence to co-localize newly synthesized RNA with specific proteins.

-

Blocking:

-

After the click reaction and PBS wash, add 1 mL of a blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its recommended concentration.

-

Aspirate the blocking buffer and add the diluted primary antibody solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.

-

Incubate for 1 hour at room temperature, protected from light.[9]

-

-

Final Washes:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Protocol 5: Nuclear Counterstaining and Mounting

-

Nuclear Staining:

-

Incubate the cells with a dilute solution of DAPI (e.g., 300 nM in PBS) or Hoechst 33342 for 5-10 minutes at room temperature.[4]

-

-

Washing:

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells and wick away excess PBS with a kimwipe.

-

Place a drop of mounting medium onto a clean microscope slide.

-

Invert the coverslip onto the mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish and allow it to cure.

-

Fluorescence Microscopy and Data Interpretation

-

Imaging System: A standard epifluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain is required.

-

Filter Sets: For Alexa Fluor™ 488 and DAPI, you will need filter sets that accommodate their excitation and emission spectra (Alexa Fluor™ 488: ~495/519 nm; DAPI: ~358/461 nm).

-

Image Acquisition:

-

Use the DAPI/Hoechst channel to locate and focus on the cells.

-

Acquire images in the channel corresponding to the fluorescently labeled RNA. Optimize exposure time or laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.[13][14]

-

If co-staining, acquire images for each channel sequentially to avoid bleed-through.

-

-

Expected Results:

-

A strong fluorescent signal is expected in the nucleus, with particularly intense staining in the nucleoli, which are sites of high ribosomal RNA synthesis.[2]

-

A more diffuse signal may be observed in the cytoplasm, representing newly transcribed and exported mRNA.

-

The intensity of the signal will be proportional to the level of RNA synthesis during the labeling period.

-

Figure 2: Step-by-step experimental protocol flowchart.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak RNA signal | Inefficient 2-EA incorporation | Increase 2-EA concentration (up to 1 mM) or labeling time. Ensure cell viability. |

| Incomplete click reaction | Prepare fresh sodium ascorbate solution. Use a copper ligand like THPTA. Increase reaction time to 1 hour. | |

| Inefficient permeabilization | Increase Triton X-100 concentration or incubation time. | |

| Photobleaching | Use an anti-fade mounting medium. Minimize light exposure. Use more photostable dyes (e.g., Alexa Fluor™ series).[13][15][16] | |

| High background fluorescence | Non-specific antibody binding (in co-staining) | Increase blocking time and use a more stringent blocking buffer. Titrate primary and secondary antibodies. |

| Residual click reagents | Increase the number and duration of wash steps after the click reaction. | |

| Autofluorescence | Use a different fixative (e.g., methanol). Include an unstained control to assess autofluorescence. | |

| Cell death or altered morphology | 2-EA cytotoxicity | Decrease 2-EA concentration and/or labeling time. Perform a cell viability assay (e.g., Trypan Blue) to determine a non-toxic range.[5][6] |

| Harsh fixation/permeabilization | Reduce PFA concentration or fixation time. Use a milder detergent like digitonin. | |

| Signal detected in the cytoplasm of mitotic cells | RNA is not synthesized during mitosis | This is an expected negative control. Chromatin condensation during mitosis prevents transcription. |

| Signal observed in DNA | Conversion of 2-EA to its deoxy form | This is a known issue in some organisms.[1][7] Perform a DNase I digestion control. Co-stain with a DNA replication marker (e.g., EdU) to check for co-localization. |

References

-

Jena Bioscience. (n.d.). 2-Ethynyl-adenosine, Alkyne-containing Nucleosides. Retrieved from [Link]

-

Stanford University. (n.d.). Double Immunofluorescence protocol. Retrieved from [Link]

- O'Callaghan, C. A. (2017). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1606, 269-276.

-

Biology Lectures. (2021, July 3). How to perform co-staining using the two antibodies from same source [Video]. YouTube. [Link]

-

Steinert, M., Garschall, K., & Technau, U. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]

- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.

- Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation. (2025).

- The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. (2025). BMC Biology.

- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (n.d.). Avicenna Journal of Medical Biotechnology.

-

Srivastava, A. (2023). Is there a cell fixation protocol that won't affect the RNA or the cell surface markers?. ResearchGate. [Link]

- The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. (2026).

- Development of programmable RNA imaging with RNA-guided GFP via click chemistry. (2025). Nucleic Acids Research.

- Quantitative intracellular retention of delivered RNAs through optimized cell fix

-

Bio-Rad. (n.d.). Rabbit Anti-BrdU HeLa cells labeling protocol (immunostaining). Retrieved from [Link]

- Abbracchio, M. P., & Williams, M. (2001). Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications. Pharmacology & Therapeutics, 91(2), 97-107.

- An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. (n.d.).

- Comparison of photobleaching of Alexa Fluor 647 ( A ) and SeTau ( B ).... (n.d.).

- Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. (n.d.).

- Protecting RNA quality for spatial transcriptomics while improving immunofluorescent staining quality. (n.d.). Frontiers in Molecular Neuroscience.

-

Jena Bioscience. (n.d.). RNA synthesis monitoring. Retrieved from [Link]

- FIXATIVES AND FIXATION PROTOCOLS: COMPARATIVE ANALYSIS OF TECHNIQUES FOR LIGHT MICROSCOPY AND DOWNSTREAM FUNCTIONAL CONSERV

-

Thermo Scientific. (n.d.). (C10329) Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit. CiteAb. [Link]

- Cell Line–Dependent Cell Death Pathways Induced by Thymoquinone in Colorectal Cancer Cells. (n.d.). MDPI.

- Alexa Fluor® Dyes - Simply the Best and Brightest. (n.d.). UCI Department of Chemistry.

- The influence of adenosine deaminase 2 on blood outgrowth endothelial cells. (n.d.). Kingston University London Research Repository.

- Assessment of fixatives, fixation, and tissue processing on morphology and RNA integrity. (2005).

-

Have you experienced ALEXA 488 photobleaching?. (2018). ResearchGate. [Link]

- Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy. (2018). Journal of Visualized Experiments.

- Synthesis and evaluation of 2-ethynyl-adenosine-5′-triphosphate as a chemical reporter for protein AMPylation. (n.d.). Organic & Biomolecular Chemistry.

Sources

- 1. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis | bioRxiv [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ptglab.com [ptglab.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Frontiers | Protecting RNA quality for spatial transcriptomics while improving immunofluorescent staining quality [frontiersin.org]

- 12. gene-quantification.de [gene-quantification.de]

- 13. chem.uci.edu [chem.uci.edu]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alexa Fluorブランドの概要 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for 2-Ethynyl Adenosine Sequencing (2-EA-seq) Library Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to 2-ethynyl adenosine sequencing (2-EA-seq), a powerful technique for genome-wide analysis of newly transcribed RNA. By metabolically incorporating the nucleoside analog this compound (2-EA) into nascent RNA, researchers can selectively isolate and sequence these transcripts, providing a snapshot of the active transcriptome. This approach has significant applications in understanding dynamic cellular processes, including drug response, by revealing changes in gene expression with high temporal resolution.[1][2] This guide details the underlying principles of 2-EA-seq, a step-by-step library preparation protocol, and critical considerations for experimental design and data interpretation.

Introduction: Unveiling the Dynamics of the Transcriptome with 2-EA-seq

The transcriptome is a highly dynamic landscape, constantly changing in response to developmental cues, environmental stimuli, and pharmacological interventions. Traditional RNA sequencing (RNA-seq) provides a steady-state view of the total RNA population within a cell, which is a composite of newly synthesized and pre-existing RNA molecules.[3] This can mask the immediate effects of a given treatment or stimulus on gene expression. To overcome this limitation, methods for metabolic labeling of newly transcribed RNA have been developed, allowing for the specific capture and analysis of the nascent transcriptome.[4]

2-EA-seq is a robust method that utilizes the cell-permeable adenosine analog, this compound (2-EA).[5] Once inside the cell, 2-EA is converted into its triphosphate form and incorporated into newly synthesized RNA by RNA polymerases in place of adenosine.[5][6] The ethynyl group serves as a bioorthogonal handle, meaning it is chemically unique within the cellular environment and can be specifically targeted.[7] This handle allows for the covalent attachment of a biotin molecule via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[5][8][9] The biotinylated RNA can then be selectively enriched from the total RNA pool using streptavidin-coated magnetic beads, followed by standard next-generation sequencing (NGS) library preparation.

The ability to isolate and sequence only the newly transcribed RNA provides several key advantages for researchers, particularly in drug development:

-

Elucidating Mechanisms of Action: By analyzing the earliest transcriptional responses to a compound, researchers can gain insights into its primary targets and downstream pathways.[10][11]

-

Identifying Off-Target Effects: Unintended changes in gene expression can be detected shortly after drug administration, providing an early indication of potential toxicity.

-

Biomarker Discovery: Dynamic changes in the nascent transcriptome can serve as sensitive biomarkers for drug efficacy and patient response.[12]

-

Understanding RNA Stability and Decay: Pulse-chase experiments using 2-EA can be employed to measure the degradation rates of specific transcripts, providing a more complete picture of post-transcriptional gene regulation.

This application note provides a detailed protocol for performing 2-EA-seq library preparation, from metabolic labeling of cells to the final quality control of the sequencing library.

The 2-EA-seq Workflow: A Visual Overview

The 2-EA-seq library preparation workflow can be conceptually divided into several key stages, as illustrated in the following diagram. Each stage is critical for the successful isolation and sequencing of newly transcribed RNA.

Caption: The major steps in the 2-EA-seq library preparation workflow.

Detailed Protocol: 2-EA-seq Library Preparation

This protocol is optimized for cultured mammalian cells but can be adapted for other model systems with appropriate modifications.

Materials and Reagents

A comprehensive list of necessary reagents and their recommended concentrations is provided in the table below.

| Reagent | Supplier | Catalog Number | Storage |

| This compound (2-EA) | Jena Bioscience | CLK-N002 | -20°C |

| DMSO, anhydrous | Major Supplier | Varies | Room Temp |

| Cell Culture Medium & Supplements | Varies | Varies | 4°C |

| RNA Isolation Kit (e.g., TRIzol, column-based) | Varies | Varies | Room Temp |

| Biotin Azide | Major Supplier | Varies | -20°C |

| Copper(II) Sulfate (CuSO4) | Major Supplier | Varies | Room Temp |

| Tris(2-carboxyethyl)phosphine (TCEP) | Major Supplier | Varies | 4°C |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Major Supplier | Varies | -20°C |

| Streptavidin Magnetic Beads | Varies | Varies | 4°C |

| RNA Fragmentation Buffer | Varies | Varies | Room Temp |

| Reverse Transcriptase | Varies | Varies | -20°C |

| dNTPs | Varies | Varies | -20°C |

| Random Primers | Varies | Varies | -20°C |

| DNA Polymerase I | Varies | Varies | -20°C |

| RNase H | Varies | Varies | -20°C |

| End-Repair/dA-Tailing Module | Varies | Varies | -20°C |

| NGS Adapters (Illumina compatible) | Varies | Varies | -20°C |

| DNA Ligase | Varies | Varies | -20°C |

| PCR Master Mix | Varies | Varies | -20°C |

| Nuclease-free Water | Varies | Varies | Room Temp |

Step-by-Step Methodology

Part 1: Metabolic Labeling and RNA Isolation

-

Cell Culture and Metabolic Labeling:

-

Culture cells to the desired confluency. The optimal cell number will depend on the cell type and experimental goals, but a starting point of 1-5 million cells is recommended.

-

Prepare a stock solution of 2-EA in anhydrous DMSO. A common stock concentration is 100 mM.

-

Add 2-EA to the cell culture medium to a final concentration of 100-200 µM. The optimal concentration and labeling time should be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity. A typical labeling time is 2-4 hours.

-

Incubate the cells under their normal growth conditions for the desired labeling period.

-

-

Total RNA Isolation:

-

After labeling, harvest the cells and proceed immediately with total RNA isolation.

-

Use a standard RNA isolation method, such as TRIzol extraction or a column-based kit, following the manufacturer's instructions.

-

It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.

-

Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8. The RNA Integrity Number (RIN) should be >7.

-

Part 2: Biotinylation and Enrichment

-

Click Chemistry Reaction for Biotinylation:

-

Rationale: This step covalently attaches a biotin molecule to the ethynyl group of the incorporated 2-EA. The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Copper(II) sulfate is reduced in situ to the active copper(I) catalyst by TCEP. TBTA is a ligand that stabilizes the copper(I) and improves reaction efficiency.

-

In a nuclease-free tube, combine the following components in order:

-

Total RNA (10-50 µg) in nuclease-free water

-

Biotin Azide (final concentration 50 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

Copper(II) Sulfate (CuSO4) (final concentration 1 mM)

-

-

Incubate the reaction at room temperature for 30-60 minutes with gentle rotation.

-

Purify the biotinylated RNA using an RNA cleanup kit or ethanol precipitation to remove unreacted components.

-

-

RNA Fragmentation:

-

Rationale: Next-generation sequencing platforms have limitations on the length of fragments that can be sequenced.[13] Therefore, the RNA must be fragmented into smaller pieces, typically in the range of 100-400 nucleotides.

-

Resuspend the purified, biotinylated RNA in RNA fragmentation buffer.

-

Incubate at an elevated temperature (e.g., 94°C) for a specific time to achieve the desired fragment size. The incubation time will need to be optimized.

-

Immediately stop the fragmentation reaction by placing the tube on ice and adding a stop solution (e.g., EDTA).

-

Purify the fragmented RNA using an RNA cleanup kit.

-

-

Enrichment of 2-EA-labeled RNA:

-

Rationale: This step uses the high-affinity interaction between biotin and streptavidin to isolate the newly transcribed, biotinylated RNA fragments.

-

Resuspend streptavidin magnetic beads in a binding buffer.

-

Add the fragmented, biotinylated RNA to the beads and incubate at room temperature with rotation to allow for binding.

-

Place the tube on a magnetic stand and discard the supernatant, which contains the unlabeled, pre-existing RNA.

-

Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound RNA.

-

Elute the enriched RNA from the beads. Alternatively, subsequent enzymatic reactions can be performed directly on the beads.

-

Part 3: Library Preparation for Sequencing

The following steps are based on a standard Illumina library preparation workflow.[14] Kits from various manufacturers are available and their specific protocols should be followed.

-

Reverse Transcription (First-Strand cDNA Synthesis):

-

The enriched RNA fragments are reverse transcribed into single-stranded complementary DNA (cDNA) using a reverse transcriptase and random primers.

-

-

Second-Strand cDNA Synthesis:

-

The RNA template is removed, and a second strand of DNA is synthesized to create double-stranded cDNA. This is often achieved using DNA Polymerase I and RNase H.[14]

-

-

End Repair, dA-Tailing, and Adapter Ligation:

-

The ends of the double-stranded cDNA are repaired to create blunt ends.

-

A single adenosine (A) nucleotide is added to the 3' ends of the cDNA fragments. This "dA-tailing" prevents the fragments from ligating to each other and prepares them for ligation to adapters with a single thymine (T) overhang.[15]

-

NGS adapters are ligated to both ends of the dA-tailed cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for PCR amplification.

-

-

Library Amplification:

-

The adapter-ligated cDNA library is amplified by PCR to generate a sufficient quantity of material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

-

-

Library Quality Control and Quantification:

-

The final library should be assessed for its size distribution using a bioanalyzer. A successful library will show a peak in the desired size range (e.g., 200-500 bp, including adapters).

-

The concentration of the library should be accurately quantified using qPCR.

-

The prepared library is now ready for sequencing on an Illumina platform.

Data Analysis Workflow

A general workflow for analyzing 2-EA-seq data is outlined below.

Caption: A typical bioinformatics workflow for 2-EA-seq data analysis.

Troubleshooting and Considerations

-